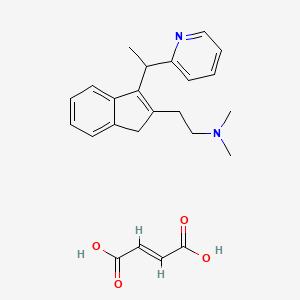
Fmoc-D-Cystine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-Cystine: is a derivative of cysteine, an amino acid containing a thiol group. The compound is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis (SPPS). This protection is crucial for preventing unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cystine typically involves the protection of the thiol group of cysteine. One common method is the use of Fmoc solid-phase peptide synthesis (SPPS). The cysteine residue is protected with the Fmoc group, and the synthesis is carried out on a solid support. The thiol group can be protected using various groups such as trityl (Trt) or acetamidomethyl (Acm) to prevent oxidation during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle multiple reactions simultaneously. The choice of protecting groups and reaction conditions is optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Fmoc-D-Cystine undergoes several types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfide bonds, resulting in the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT).
Substitution: The Fmoc group can be removed using piperidine, allowing for further functionalization of the cysteine residue.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Fmoc Removal: Piperidine in dimethylformamide (DMF) or methanol (MeOH).
Major Products:
Oxidation: Formation of cystine with disulfide bonds.
Reduction: Regeneration of free thiol groups.
Substitution: Deprotected cysteine ready for further reactions.
科学研究应用
Chemistry: Fmoc-D-Cystine is widely used in peptide synthesis, particularly in the formation of disulfide-rich peptides. It allows for the selective protection and deprotection of cysteine residues, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein folding and stability. The formation of disulfide bonds is crucial for the structural integrity of many proteins, and this compound provides a means to investigate these processes .
Medicine: this compound has applications in drug delivery systems. For example, it has been used to create pH-responsive nanobowls for targeted drug delivery in cancer therapy. These nanobowls can encapsulate drugs and release them in response to changes in pH, enhancing the efficacy of the treatment .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of therapeutic peptides and proteins. Its ability to form stable disulfide bonds makes it valuable for producing biologically active compounds .
作用机制
The primary mechanism of action of Fmoc-D-Cystine involves the formation and cleavage of disulfide bonds. The thiol groups of cysteine residues can form disulfide bonds, which are essential for the structural stability of peptides and proteins. The Fmoc group protects the amino group of cysteine during synthesis, preventing unwanted reactions and allowing for selective deprotection when needed .
相似化合物的比较
Fmoc-L-Cystine: Similar to Fmoc-D-Cystine but with the L-enantiomer of cysteine.
Fmoc-Cys(Trt)-OH: Another Fmoc-protected cysteine derivative with a trityl protecting group for the thiol.
Fmoc-Cys(Acm)-OH: Fmoc-protected cysteine with an acetamidomethyl protecting group for the thiol.
Uniqueness: this compound is unique due to its D-enantiomer configuration, which can impart different biological properties compared to its L-counterpart. The D-enantiomer is less susceptible to enzymatic degradation, making it valuable for certain applications where stability is crucial .
属性
分子式 |
C36H32N2O8S2 |
|---|---|
分子量 |
684.8 g/mol |
IUPAC 名称 |
(2S)-3-[[2-carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C36H32N2O8S2/c39-33(40)31(37-35(43)45-17-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29)19-47-48-20-32(34(41)42)38-36(44)46-18-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30/h1-16,29-32H,17-20H2,(H,37,43)(H,38,44)(H,39,40)(H,41,42)/t31-,32?/m1/s1 |
InChI 键 |
IRQYKZZFOSDZHP-XGDNGBMYSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)





![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)

